molecular formula C15H12N2O B13896269 Benzenamine, 4-(6-quinolinyloxy)-

Benzenamine, 4-(6-quinolinyloxy)-

Cat. No.: B13896269
M. Wt: 236.27 g/mol
InChI Key: LNYSUIVYLJXULC-UHFFFAOYSA-N
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Description

Benzenamine, 4-(6-quinolinyloxy)-: is an organic compound with the molecular formula C15H12N2O. It is a derivative of benzenamine (aniline) where the hydrogen atom on the benzene ring is replaced by a quinolinyloxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(6-quinolinyloxy)- typically involves the reaction of 4-aminophenol with 6-chloroquinoline in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-aminophenol attacks the chlorine atom on 6-chloroquinoline, resulting in the formation of the quinolinyloxy linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include dichloromethane and ethanol, and the reaction is typically carried out under reflux conditions .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 4-(6-quinolinyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Cabozantinib Synthesis Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]is used as an intermediate in the synthesis of Cabozantinib Defluorination .

Synthesis Information

  • LookChem has collected a total of 3 articles related to Benzenamine, 4- [ (6-quinolinyloxy)methyl]-, which provide guidance for its synthetic route . These articles are sourced from user contributions and freely available literature found using internet computing technology . The aim is to provide users with easy access to retrieve and utilize the information . LookChem analyzes and calculates the most feasible synthesis route with the highest yield for reference .

Related Compounds Research

  • Benzothiazole-Isoquinoline Derivatives Research has been done on benzothiazole–isoquinoline derivatives, assessing their capacity to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) through in vitro enzyme activity assays . Further tests assessed their specific inhibitory potency against monoamine oxidase B (MAO–B) and butyrylcholinesterase (BuChE) . Six compounds (4b–4d, 4f, 4g and 4i) displayed excellent activity . The classical antidepressant forced swim test (FST) was used to verify the in vitro results, revealing that six compounds reduced the immobility time significantly, especially compound 4g .
  • 4-(benzo[d]thiazole-2-yl) phenols A study designed and synthesized a series of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin, with the goal of developing new acetylcholinesterase inhibitors .

C-N Cross-Coupling Reactions

  • Palladium-catalyzed cross-coupling reactions that form C–N bonds have become useful methods to synthesize anilines and aniline derivatives .

Mechanism of Action

The mechanism of action of Benzenamine, 4-(6-quinolinyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: Benzenamine, 4-(6-quinolinyloxy)- is unique due to its specific substitution pattern and the presence of the quinolinyloxy group, which imparts distinct chemical and biological properties.

Biological Activity

Benzenamine, 4-(6-quinolinyloxy)- is a compound of interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides an overview of the biological activity of this compound, supported by data tables and case studies from various research findings.

1. Overview of Biological Activity

The compound exhibits several significant biological activities, including:

  • Antibacterial Activity
  • Antioxidant Activity
  • Anticancer Activity
  • Potential Anti-inflammatory Effects

2. Antibacterial Activity

Research has shown that Benzenamine, 4-(6-quinolinyloxy)- has moderate antibacterial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Results

Bacterial StrainZone of Inhibition (mm)Activity Level
Staphylococcus aureus12Moderate
Escherichia coli10Moderate
Pseudomonas aeruginosa8Low
Bacillus subtilis15Moderate

The results indicate that the compound showed moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

3. Antioxidant Activity

The antioxidant potential of Benzenamine, 4-(6-quinolinyloxy)- was assessed using the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals, indicating its potential for use in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Evaluation

Concentration (µg/mL)% Inhibition of DPPH Radical
5035
10055
20075

The data shows that as the concentration increases, the inhibition percentage also rises, confirming its efficacy as an antioxidant .

4. Anticancer Activity

Benzenamine, 4-(6-quinolinyloxy)- has been investigated for its anticancer properties against various cancer cell lines. A notable study highlighted its selective cytotoxicity towards HeLa cells.

Case Study: HeLa Cell Line

In vitro studies showed that treatment with Benzenamine resulted in:

  • IC50 Value : Approximately 65 µM
  • Mechanism : Induction of apoptosis through mitochondrial pathways and caspase activation.
  • Synergistic Effect : When combined with cisplatin, it enhanced cytotoxicity (Combination Index < 0.9).

These findings suggest that Benzenamine could be a promising candidate for further development in cancer therapy .

5. Potential Anti-inflammatory Effects

Though less studied, preliminary data indicate that Benzenamine may possess anti-inflammatory properties. Research on quinoline derivatives has shown that they can inhibit pro-inflammatory cytokines, which may extend to this compound as well .

Q & A

Q. Basic: What established synthetic routes are available for Benzenamine, 4-(6-quinolinyloxy)-, and what catalytic systems are commonly employed?

Methodological Answer:
The synthesis of Benzenamine, 4-(6-quinolinyloxy)- typically involves nucleophilic aromatic substitution or coupling reactions. For example, describes a multi-step pathway where 2-chloro-3-methylquinoline undergoes reductive coupling with hydrogen gas in the presence of a catalyst (a), followed by condensation with aldehydes to form substituted benzenamine derivatives . Catalysts such as palladium-based systems (e.g., Pd/C) or copper(I) iodide are often used for coupling quinoline derivatives with aromatic amines. Key considerations include solvent selection (e.g., DMF or THF) and temperature control (80–120°C) to optimize reaction efficiency. Researchers should verify intermediates via TLC or HPLC and confirm final product purity using column chromatography.

Q. Advanced: How can reaction conditions be optimized to suppress by-product formation during the synthesis of Benzenamine, 4-(6-quinolinyloxy)-?

Methodological Answer:
By-product formation often arises from competing reactions, such as over-oxidation or incomplete substitution. To mitigate this:

  • Catalyst Loading: Use stoichiometric ratios of catalysts (e.g., 5–10 mol% Pd/C) to avoid excess metal residues that promote side reactions .
  • Solvent Polarity: Polar aprotic solvents like DMSO enhance nucleophilicity of the quinoline oxygen, improving coupling efficiency .
  • Temperature Gradients: Gradual heating (e.g., 50°C → 100°C) minimizes thermal degradation of intermediates.
  • In Situ Monitoring: Techniques like FTIR or Raman spectroscopy can track reaction progress and identify by-products early .

highlights the use of controlled conditions (e.g., inert atmosphere, anhydrous solvents) to prevent hydrolysis or oxidation of sensitive intermediates .

Q. Basic: What spectroscopic and chromatographic methods are recommended for characterizing Benzenamine, 4-(6-quinolinyloxy)-?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming molecular structure. For example, the aromatic protons of the quinoline moiety typically appear as doublets in the δ 7.5–8.5 ppm range, while the benzenamine NH₂ group resonates near δ 5.5 ppm (if not deprotonated) .
  • FTIR: Key peaks include N-H stretching (~3400 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) from the quinolinyloxy group .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight, with ESI+ modes preferred for amine-containing compounds .
  • HPLC-PDA: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity, with UV detection at λ = 254 nm for aromatic systems .

Q. Advanced: How should researchers resolve discrepancies in reported thermal stability data for Benzenamine-derived epoxy resins?

Methodological Answer:
Discrepancies in thermal stability (e.g., TGA decomposition temperatures) may arise from differences in curing agents, crosslink density, or sample preparation. To address this:

  • Standardize Curing Protocols: Use identical diamine curing agents (e.g., 4-(4-aminobenzyl)benzenamine) and curing schedules (e.g., 120°C for 2 hours) to ensure consistency .
  • Control Polymer Blends: Variations in epoxy resin blends (e.g., TGAE/DER-332 ratios) significantly affect thermal stability. recommends characterizing blends via DSC to correlate glass transition temperatures (Tg) with thermal degradation profiles .
  • Reproducibility Testing: Replicate studies under inert atmospheres (N₂) to avoid oxidative decomposition artifacts.

Q. Basic: What safety protocols are essential when handling Benzenamine, 4-(6-quinolinyloxy)- in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Toxicity Mitigation: notes that amine derivatives can be irritants. Conduct preliminary toxicity screenings (e.g., Ames test) and maintain exposure limits below OSHA thresholds .
  • Waste Disposal: Neutralize acidic or basic by-products before disposal. Store waste in labeled, airtight containers compatible with amines (e.g., HDPE) .

Q. Advanced: What mechanistic insights guide the design of Benzenamine, 4-(6-quinolinyloxy)- derivatives for biological applications?

Methodological Answer:

  • Structure-Activity Relationships (SAR): Modifying the quinoline substituents (e.g., electron-withdrawing groups at the 6-position) can enhance binding to biological targets like kinases or DNA topoisomerases .
  • Solubility Optimization: Introduce hydrophilic groups (e.g., sulfonamides) to improve aqueous solubility while retaining activity. demonstrates sulfonyl group incorporation via nucleophilic substitution .
  • In Silico Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors, guiding synthetic prioritization .

Q. Basic: What regulatory considerations apply to the use of Benzenamine, 4-(6-quinolinyloxy)- in academic research?

Methodological Answer:

  • EPA Compliance: Under 40 CFR Part 721, certain benzenamine derivatives require Significant New Use Notifications (SNUNs) if structural modifications exceed specified thresholds .
  • Hazard Communication: Safety Data Sheets (SDS) must align with GHS standards, detailing first-aid measures and spill containment procedures .

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

4-quinolin-6-yloxyaniline

InChI

InChI=1S/C15H12N2O/c16-12-3-5-13(6-4-12)18-14-7-8-15-11(10-14)2-1-9-17-15/h1-10H,16H2

InChI Key

LNYSUIVYLJXULC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC3=CC=C(C=C3)N)N=C1

Origin of Product

United States

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